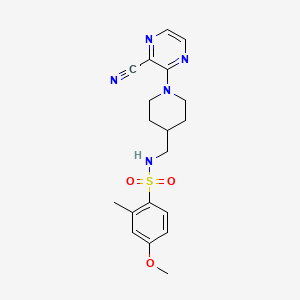![molecular formula C18H18ClN3O2S2 B2763336 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 496028-96-7](/img/structure/B2763336.png)
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a synthetic compound known for its potential applications in various fields of scientific research. This chemical structure combines several functional groups, making it interesting for studies in organic chemistry, pharmacology, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves several steps:
Formation of the oxadiazole ring: : The initial step involves the reaction between 3-chlorobenzo[b]thiophene-2-carboxylic acid and hydrazine hydrate to form a hydrazide intermediate.
Cyclization to form the oxadiazole: : This intermediate undergoes cyclization with thionyl chloride to yield the 1,3,4-oxadiazole ring.
Thiolation: : The oxadiazole compound is then treated with a thiol reagent to introduce the thio group.
Acylation: : Finally, this compound is acylated with N-cyclohexylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods are proprietary, they generally follow similar synthetic routes with optimizations for large-scale reactions, increased yields, and enhanced purity. Industrial processes may also involve automated reactors and continuous flow systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Reduced derivatives: : From reduction reactions, potentially altering biological activity.
Substituted derivatives: : From nucleophilic substitution, allowing for structure-activity relationship studies.
Scientific Research Applications
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide finds applications in various fields:
Chemistry
As a building block: : For the synthesis of more complex molecules.
Catalysis: : Potential use as a ligand in catalytic processes.
Biology
Biological assays: : Used in the development of assays to study enzyme inhibition and protein interactions.
Medicine
Drug discovery: : Investigated for potential therapeutic applications due to its diverse functional groups.
Pharmacology: : Studied for its effects on different biological targets.
Industry
Material sciences:
Agriculture: : Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Enzymes: : It may act as an inhibitor or activator of certain enzymes, depending on its structural conformation.
Receptors: : It could bind to receptor sites, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
N-cyclohexyl-2-((5-(2-ethylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
2-((5-(3-methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
These compounds share similar structures but differ in substituents on the benzothiophene and oxadiazole rings, affecting their reactivity and applications.
Uniqueness
What makes this compound unique is its specific arrangement of functional groups, which can lead to distinct chemical properties and biological activities compared to its analogs
Quite the chemical journey, right? What intrigued you the most about this compound?
Properties
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c19-15-12-8-4-5-9-13(12)26-16(15)17-21-22-18(24-17)25-10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPFVZBIWKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2763253.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2763254.png)

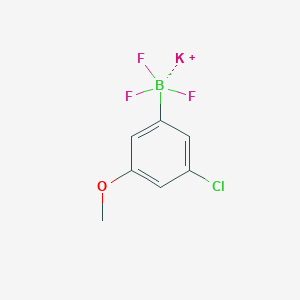
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)
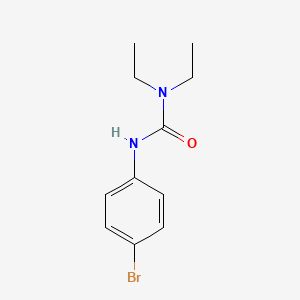
![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)
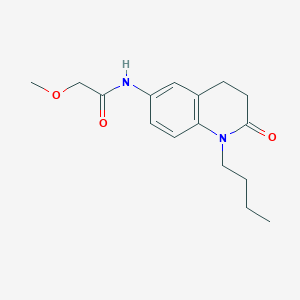
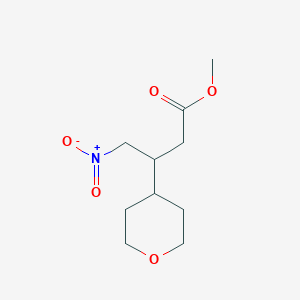

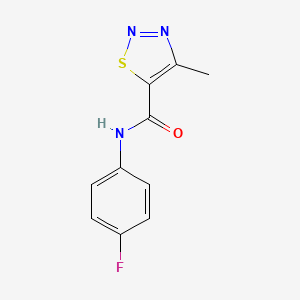
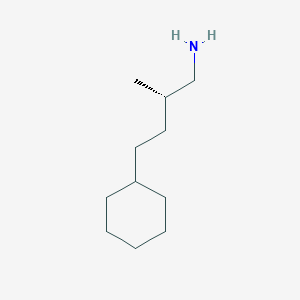
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2763275.png)
